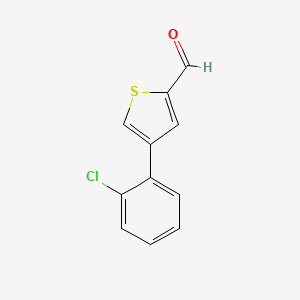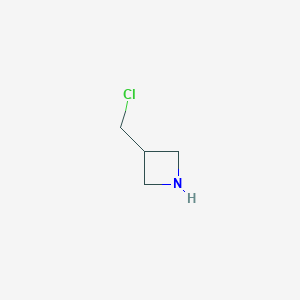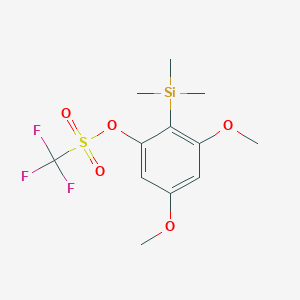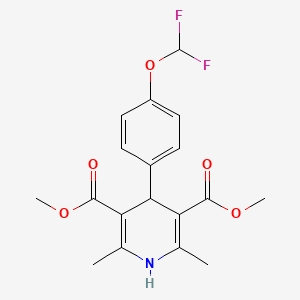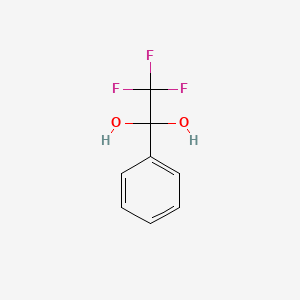![molecular formula C13H11NO3 B12835186 N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
N-[3-(5-Formyl-2-furyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-Formyl-2-furyl)phenyl]acetamide is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.238 g/mol . This compound is characterized by the presence of a formyl group attached to a furan ring, which is further connected to a phenyl ring and an acetamide group. It is used in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide typically involves the reaction of 3-(5-formyl-2-furyl)aniline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(5-Formyl-2-furyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 3-(5-Carboxy-2-furyl)phenylacetamide
Reduction: 3-(5-Hydroxymethyl-2-furyl)phenylacetamide
Substitution: Various substituted derivatives depending on the substituent introduced
Applications De Recherche Scientifique
N-[3-(5-Formyl-2-furyl)phenyl]acetamide is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mécanisme D'action
The mechanism of action of N-[3-(5-Formyl-2-furyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The formyl group and the furan ring play crucial roles in its binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(5-Formyl-2-furyl)phenyl)acetamide
- N-(2-Formylphenyl)acetamide
- N-(4-Fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)acetamide
Uniqueness
N-[3-(5-Formyl-2-furyl)phenyl]acetamide is unique due to the specific positioning of the formyl group on the furan ring and its connection to the phenyl ring and acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C13H11NO3 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
N-[3-(5-formylfuran-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H11NO3/c1-9(16)14-11-4-2-3-10(7-11)13-6-5-12(8-15)17-13/h2-8H,1H3,(H,14,16) |
Clé InChI |
OLFYJIKVJCVKKK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12835104.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12835117.png)
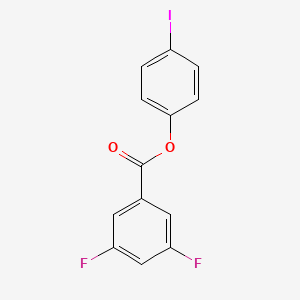
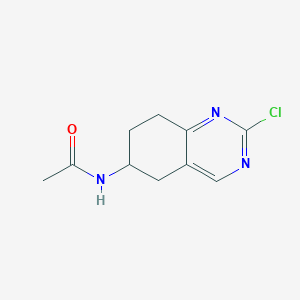
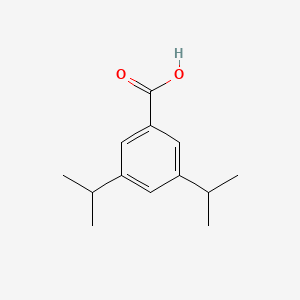
![2-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12835141.png)


